molecular formula C15H22O3 B6220194 2-(benzyloxy)pentyl propanoate CAS No. 2763776-51-6

2-(benzyloxy)pentyl propanoate

Cat. No.: B6220194
CAS No.: 2763776-51-6
M. Wt: 250.3
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Description

2-(Benzyloxy)pentyl propanoate is an ester derivative characterized by a pentyl chain substituted with a benzyloxy group at the second carbon, linked to a propanoate moiety.

Properties

CAS No.

2763776-51-6

Molecular Formula

C15H22O3

Molecular Weight

250.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)pentyl propanoate typically involves the esterification of 2-(benzyloxy)pentanol with propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of esters like 2-(benzyloxy)pentyl propanoate typically follows acidic or basic conditions . In the patent, hydrolysis of a methyl ester intermediate to the carboxylic acid involves:

  • Sodium hydroxide reflux : Heating with NaOH for 1–2 hours to cleave the ester bond.

  • Post-treatment : Acidification (pH 1–2) and extraction with halogenated solvents (e.g., dichloromethane) to isolate the product .

Hydrolysis Parameters

Reaction ConditionReagentTemperatureTimeProduct
Basic hydrolysisNaOHReflux1–2hCarboxylic acid
Acidic workupHCl~25°CAcidified aqueous layer

Substitution and Cleavage Reactions

The benzyloxy group in this compound is susceptible to cleavage under acidic or oxidative conditions . While direct data for this compound is limited, analogous systems (e.g., benzyl ethers) undergo:

  • Acidic cleavage : Protonation of the oxygen atom weakens the C–O bond, leading to elimination or substitution.

  • Radical-mediated cleavage : Potential for homolytic cleavage under radical-initiated conditions, as seen in decarboxylative halogenation mechanisms .

Analytical Characterization

Purification and characterization of such compounds often involve:

  • Chromatography : Column chromatography to separate diastereomers (e.g., as noted in supporting data for similar esters ).

  • Spectroscopy : HRMS and NMR for structural confirmation, with diastereomeric ratios calculated via NMR integration .

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Scientific Research Applications

2-(Benzyloxy)pentyl propanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drug molecules due to its ester functionality.

    Material Science: Utilized in the preparation of polymers and resins.

    Biological Studies: Investigated for its potential biological activity and interactions with enzymes.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)pentyl propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then participate in further biochemical reactions. The benzyloxy group may interact with specific enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Benzoates ()

Methyl Benzoate (CAS 93-58-3)
  • Structure : A simple ester with a methyl group attached to the benzoate moiety.
  • Key Differences: Volatility: Methyl benzoate’s shorter chain increases volatility (bp: 199°C) compared to 2-(benzyloxy)pentyl propanoate, which likely has a higher boiling point due to its longer pentyl chain and benzyloxy substitution. Lipophilicity: The absence of a benzyloxy group in methyl benzoate reduces its lipophilicity (logP ~1.9 vs. estimated logP >3 for the target compound).
  • Applications : Widely used in perfumery and flavoring; the target compound’s larger structure may limit its use in volatile formulations but enhance stability in polymer matrices.
Isopropyl Benzoate (CAS 939-48-0)
  • Structure : Branched-chain aliphatic ester.
  • Solubility: Branched esters like isopropyl benzoate often exhibit better solubility in polar solvents than linear analogs, suggesting this compound may prefer non-polar environments.
cis-3-Hexenyl Benzoate (CAS 25152-85-6)
  • Structure : Unsaturated aliphatic ester with a hexenyl chain.
  • Key Differences: Unsaturation: The double bond in cis-3-hexenyl benzoate increases rigidity and reactivity (e.g., susceptibility to oxidation) compared to the saturated pentyl chain in the target compound. Fragrance Profile: cis-3-Hexenyl benzoate is prized in perfumery for its green, leafy odor; the benzyloxy substitution in the target compound may impart floral or balsamic notes.

Complex Esters with Functional Modifications ()

Ethyl 2-[(Benzyloxy)Methoxy]Propanoate (CAS 19589-25-4)
  • Structure: Features an ethyl ester and a benzyloxy-methoxy substituent on the propanoate backbone.
  • Key Differences: Ester Chain Length: The ethyl group reduces molecular weight (C₁₃H₁₈O₄ vs. target compound’s likely C₁₅H₂₂O₃) and may lower viscosity.
(2R,3S)-2-Hydroxy-3-Phenyl-3-(Phenylcarbonylamino)Propanoate ()
  • Structure : A highly functionalized ester with hydroxyl, phenyl, and amide groups.
  • Key Differences: Reactivity: The hydroxyl and amide groups increase hydrogen-bonding capacity and metabolic susceptibility (e.g., hydrolysis or enzymatic degradation) compared to the inert benzyloxy-pentyl chain in the target compound. Applications: Such complex esters are often bioactive (e.g., prodrugs or enzyme inhibitors), whereas this compound’s simpler structure may prioritize physical properties over biological activity.

Research and Regulatory Considerations

  • Synthetic Accessibility : The target compound’s linear pentyl chain and benzyloxy group may simplify synthesis compared to branched or unsaturated analogs ().
  • Toxicity: Benzoate esters generally exhibit low acute toxicity, but the benzyloxy group in this compound could introduce unique metabolic byproducts (e.g., benzyl alcohol) requiring regulatory scrutiny .
  • Stability : The absence of unsaturated bonds or reactive hydroxyl groups suggests superior hydrolytic stability compared to cis-3-hexenyl benzoate or hydroxylated derivatives .

Q & A

Q. What synthetic routes are available for 2-(benzyloxy)pentyl propanoate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via Fischer esterification (acid-catalyzed reaction between 2-(benzyloxy)pentanol and propanoic acid) or Steglich esterification (using dicyclohexylcarbodiimide (DCC) as a coupling agent). For optimization:
  • Use anhydrous conditions to minimize hydrolysis .
  • Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to detect ester carbonyl peaks (~1740 cm⁻¹) .
  • Typical yields range from 60–85%, depending on the purity of starting materials and catalyst loading (e.g., 1–5 mol% for DCC) .

Q. How can the purity of this compound be validated after synthesis?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95%) .
  • Spectroscopy : Confirm structure via ¹H NMR (characteristic peaks: δ 7.3 ppm for benzyl aromatic protons, δ 4.1–4.3 ppm for –OCH₂–, δ 1.2–1.6 ppm for pentyl chain) and ¹³C NMR (ester carbonyl at ~170 ppm) .
  • Melting Point : While the compound is likely liquid at room temperature, check for consistency with literature values if crystallized .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :
  • Use fume hoods and glove boxes to avoid inhalation/contact .
  • Wear nitrile gloves and goggles ; avoid polyester lab coats due to organic solvent compatibility .
  • Store in airtight containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for chiral studies?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (95:5) to separate enantiomers .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) in biphasic systems to selectively hydrolyze one enantiomer .
  • Circular Dichroism (CD) : Verify enantiopurity by analyzing Cotton effects at ~220–250 nm .

Q. What strategies resolve contradictions in reported hydrolysis rates of this compound under varying pH conditions?

  • Methodological Answer :
  • Kinetic Studies : Conduct pH-dependent hydrolysis experiments (pH 2–12) at 25°C, monitoring via UV-Vis (ester loss at 240 nm) .
  • Mechanistic Analysis : Use DFT calculations to model transition states for acid/base-catalyzed pathways .
  • Controlled Variables : Ensure ionic strength consistency (e.g., 0.1 M KCl) to minimize activity coefficient artifacts .

Q. How does the benzyloxy group influence the metabolic stability of this compound in vitro?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
  • Structural Modifications : Compare with analogs (e.g., 2-methoxypentyl propanoate) to isolate steric/electronic effects of the benzyl group .
  • Enzyme Inhibition : Test cytochrome P450 (CYP3A4/2D6) inhibition to assess drug-interaction potential .

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